2-Méthoxydibenzofurane

Vue d'ensemble

Description

Applications De Recherche Scientifique

2-Methoxydibenzofuran has diverse applications in scientific research:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methoxydibenzofuran can be synthesized through several methods. One common approach involves the methylation of 2-hydroxydibenzofuran using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of 2-Methoxydibenzofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methoxydibenzofuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxygenated derivatives.

Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of quinones or hydroxylated derivatives.

Reduction: Formation of dihydro or tetrahydro derivatives.

Substitution: Formation of halogenated or other substituted derivatives.

Mécanisme D'action

The mechanism of action of 2-Methoxydibenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

2-Methoxydibenzofuran can be compared with other similar compounds such as:

2-Hydroxydibenzofuran: Differing by the presence of a hydroxyl group instead of a methoxy group.

2-Chlorodibenzofuran: Differing by the presence of a chlorine atom instead of a methoxy group.

Uniqueness: 2-Methoxydibenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Activité Biologique

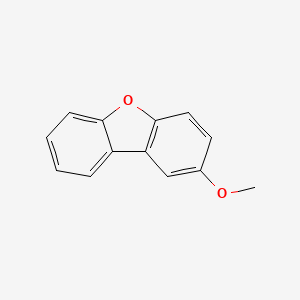

2-Methoxydibenzofuran, an organic compound with the molecular formula C₁₃H₁₀O₂, is a member of the dibenzofuran family. This compound features a methoxy group at the 2-position, which significantly influences its chemical properties and biological activities. Research indicates that 2-methoxydibenzofuran may have various biological activities, including potential applications in pharmaceuticals and materials science.

Chemical Structure and Properties

The structure of 2-methoxydibenzofuran consists of two fused benzene rings with an ether oxygen, contributing to its unique reactivity and interaction with biological systems. The presence of the methoxy group enhances the electron density on the aromatic rings, facilitating electrophilic substitution reactions typical of aromatic compounds.

Metabolic Pathways

2-Methoxydibenzofuran has been investigated for its role as an inhibitor in metabolic pathways, particularly concerning polycyclic aromatic hydrocarbons. Studies suggest that it interacts with cytochrome P450 enzymes, which are critical for drug metabolism. Understanding these interactions can provide insights into its pharmacokinetics and potential toxicological effects .

Cytotoxicity and Antiproliferative Effects

Recent studies have evaluated the cytotoxic activity of 2-methoxydibenzofuran derivatives against various cancer cell lines. For instance, novel derivatives synthesized from 2-methoxydibenzofuran exhibited significant antiproliferative activity against A549 lung cancer cells, with IC₅₀ values lower than 3.90 μg/mL for several compounds . The findings indicate that certain derivatives may inhibit cathepsin D and L enzymes effectively, suggesting a potential therapeutic application in cancer treatment.

Mutagenicity and Carcinogenicity

Research on the interaction of 2-methoxydibenzofuran with DNA has raised concerns regarding its mutagenic and carcinogenic potential. The compound's structure suggests possible interactions that could lead to genetic mutations, necessitating further investigation into its safety profile.

Metabolism Studies

A notable study investigated the metabolism of various substituted dibenzofurans, including 2-methoxydibenzofuran, by Sphingomonas sp. strain HH69. This strain demonstrated the ability to utilize certain dibenzofurans as carbon sources after adaptation, indicating a potential for bioremediation applications . The metabolism involved hydrolysis and dioxygenolytic cleavage of the ether bond, leading to the formation of substituted salicylic acids.

Antiproliferative Activity Case Study

In a study focusing on N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives, compounds exhibited varying degrees of cytotoxicity against A549 cell lines. Compounds 2b, 2c, 2e, 2i, and 2k were highlighted for their high antiproliferative activity, showcasing the therapeutic potential of modifying the dibenzofuran structure for enhanced biological effects .

Summary of Findings

Propriétés

IUPAC Name |

2-methoxydibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c1-14-9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIBNFRLWPYZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174269 | |

| Record name | Dibenzofuran, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20357-70-4 | |

| Record name | Dibenzofuran, 2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020357704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxydibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Methoxydibenzofuran?

A1: The molecular formula of 2-Methoxydibenzofuran is C13H10O2, and its molecular weight is 198.22 g/mol.

Q2: How can the conformation of the methoxy group in 2-Methoxydibenzofuran be determined?

A2: Researchers have successfully determined the conformation of the methoxy group in polycrystalline 2-Methoxydibenzofuran using two approaches:

- Anisotropic 13C Chemical Shifts: By comparing experimentally measured principal values of 13C chemical shift tensors with those obtained from ab initio calculations, researchers can deduce the conformation. This method utilizes a 2D PHORMAT experiment for accurate measurement and assignment of the principal values. []

- Comparison with Dibenzofuran: The principal values of the unsubstituted parent compound, dibenzofuran, can be modified with empirical methoxy substituent parameters. Comparing these modified values with experimental principal values of 2-Methoxydibenzofuran helps predict the methoxy group's conformation. []

Q3: How is 2-Methoxydibenzofuran metabolized by microorganisms?

A3: Studies using Sphingomonas sp. strain HH69, a dibenzofuran-degrading bacterium, reveal that 2-Methoxydibenzofuran is metabolized through a specific pathway:

- Adaptation to 5-Methoxysalicylic Acid: Strain HH69 requires adaptation to utilize 5-methoxysalicylic acid before it can grow on 2-Methoxydibenzofuran as the sole carbon and energy source. []

- Formation of Substituted Salicylic Acid: During 2-Methoxydibenzofuran degradation, 2-methoxybenzoic acid (a substituted salicylic acid) accumulates in the culture broth. []

- Regioselective Dioxygenolytic Cleavage: Experiments with a mutant strain HH69/II deficient in meta-cleavage identified 2,2'(prm1),3-trihydroxy-5(prm1)-methoxybiphenyl as the main product. This suggests a regioselectivity for the dioxygenolytic cleavage of the ether bond, favoring the nonsubstituted aromatic nucleus. []

Q4: Are there any potential applications of 2-Methoxydibenzofuran derivatives in medicinal chemistry?

A4: Researchers have synthesized novel N-(2-Methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives and investigated their biological activities:

- Cytotoxic Activity: Many of these derivatives exhibited significant cytotoxicity against A549 lung cancer and NIH/3T3 mouse embryofibroblast cell lines, with some showing selectivity towards cancer cells. []

- Enzyme Inhibition: Some derivatives displayed inhibitory activity against cathepsin D and L, but demonstrated weak inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). []

Q5: Can sophisticated analytical techniques be used to assign 13C chemical shifts in 2-Methoxydibenzofuran?

A5: Yes, computerized analysis of 2D INADEQUATE spectra has been successfully employed to assign all 13C chemical shifts in 2-Methoxydibenzofuran. This method overcomes challenges posed by signal overlap in the double quantum dimension and allows for interpretation of spectra with lower signal-to-noise ratios compared to visual analysis. []

Q6: Can 2-Methoxydibenzofuran derivatives be used as dihydrofolate reductase inhibitors?

A6: Researchers have synthesized 2,4-diamino-5-substituted furo[2,3-d]pyrimidines with 2-Methoxydibenzofuran substitutions and evaluated their potential as dihydrofolate reductase (DHFR) inhibitors. These compounds were designed to target DHFR from Pneumocystis carinii, an opportunistic pathogen. One compound with a 3-(2-Methoxydibenzofuran) side chain showed potent DHFR inhibition and selectivity for the Pneumocystis carinii enzyme over the mammalian counterpart. []

Q7: Has 2-Methoxydibenzofuran been identified in natural sources?

A7: Yes, Gas chromatography-mass spectrometry (GC-MS) analysis of the methanolic root extract of Careya arborea Roxb. revealed the presence of 2-Methoxydibenzofuran alongside other phenolic compounds. This plant extract exhibited antifertility effects in mice, but further research is needed to determine the specific contribution of 2-Methoxydibenzofuran to this activity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.